molecular formula C19H19BrN4O3 B11566675 4-Bromo-N'-[(E)-[5-nitro-2-(piperidin-1-YL)phenyl]methylidene]benzohydrazide

4-Bromo-N'-[(E)-[5-nitro-2-(piperidin-1-YL)phenyl]methylidene]benzohydrazide

Cat. No.: B11566675
M. Wt: 431.3 g/mol
InChI Key: GNMNPWCQVNZFFM-FYJGNVAPSA-N
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Description

4-Bromo-N’-[(E)-[5-nitro-2-(piperidin-1-YL)phenyl]methylidene]benzohydrazide is a complex organic compound that features a bromine atom, a nitro group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N’-[(E)-[5-nitro-2-(piperidin-1-YL)phenyl]methylidene]benzohydrazide typically involves multiple steps. One common route includes the condensation of 4-bromobenzohydrazide with 5-nitro-2-(piperidin-1-yl)benzaldehyde under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N’-[(E)-[5-nitro-2-(piperidin-1-YL)phenyl]methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the bromine atom can introduce various functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its derivatives could be explored for therapeutic applications, such as antimicrobial or anticancer agents.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 4-Bromo-N’-[(E)-[5-nitro-2-(piperidin-1-YL)phenyl]methylidene]benzohydrazide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group and piperidine ring are likely involved in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-N’-[(E)-[5-nitro-2-(piperidin-1-YL)phenyl]methylidene]benzohydrazide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H19BrN4O3

Molecular Weight

431.3 g/mol

IUPAC Name

4-bromo-N-[(E)-(5-nitro-2-piperidin-1-ylphenyl)methylideneamino]benzamide

InChI

InChI=1S/C19H19BrN4O3/c20-16-6-4-14(5-7-16)19(25)22-21-13-15-12-17(24(26)27)8-9-18(15)23-10-2-1-3-11-23/h4-9,12-13H,1-3,10-11H2,(H,22,25)/b21-13+

InChI Key

GNMNPWCQVNZFFM-FYJGNVAPSA-N

Isomeric SMILES

C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])/C=N/NC(=O)C3=CC=C(C=C3)Br

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C=NNC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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